![molecular formula C9H5ClOS B051202 苯并[b]噻吩-7-甲酰氯 CAS No. 120081-47-2](/img/structure/B51202.png)

苯并[b]噻吩-7-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

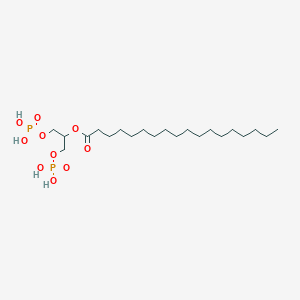

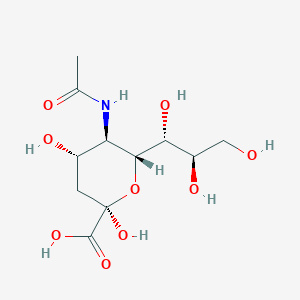

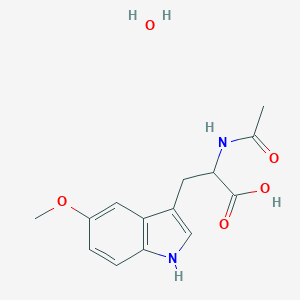

Benzo[b]thiophene-7-carbonyl chloride is a chemical compound used in proteomics research . It is a derivative of benzothiophene, a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Benzothiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Molecular Structure Analysis

The molecular formula of Benzo[b]thiophene-7-carbonyl chloride is C9H5ClOS . The InChI code is 1S/C9H5ClOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H .Chemical Reactions Analysis

Thiophene derivatives, including Benzo[b]thiophene-7-carbonyl chloride, can undergo various nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis

Benzo[b]thiophene-7-carbonyl chloride is a beige solid . It has a molecular weight of 196.66 . The storage temperature is room temperature .科学研究应用

噻吩衍生物的合成

苯并[b]噻吩-7-甲酰氯: 是合成各种噻吩衍生物的关键中间体。 这些衍生物因其广泛的生物活性而重要,包括抗癌、抗炎和抗菌特性 . 该化合物可以与不同的底物进行杂环化,从而产生具有潜在药理学应用的新分子。

材料科学与工业化学

在材料科学中,噻吩衍生物作为腐蚀抑制剂发挥着至关重要的作用 . 苯并[b]噻吩-7-甲酰氯 可用于开发防止腐蚀的分子,从而提高工业应用中材料的寿命和耐用性。

有机半导体

噻吩基分子在有机半导体的进步中起着突出的作用 . 苯并[b]噻吩-7-甲酰氯 可用于制造有机场效应晶体管 (OFET) 和有机发光二极管 (OLED),从而促进柔性和轻质电子设备的开发。

制药科学

该化合物由于其在合成具有噻吩环的药物中的作用,在制药科学中具有应用。 例如,它可用于制造与苏普罗芬(一种非甾体抗炎药)和阿替卡因(一种牙科麻醉剂)相似的分子 .

有机硫化合物的合成

苯并[b]噻吩-7-甲酰氯: 参与多取代苯并噻吩的一步合成,这些苯并噻吩在各种研究领域(包括药物科学和材料化学)中很重要 . 该过程允许创建具有多种官能团的复杂分子。

后功能化反应

该化合物用于单壁碳纳米管 (SWCNT) 的后功能化反应,这些碳纳米管因其在制造具有增强特性的先进材料方面的潜力而被研究 . 这种应用证明了苯并[b]噻吩-7-甲酰氯在纳米技术和材料工程中的多功能性。

安全和危害

Benzo[b]thiophene-7-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

未来方向

While the future directions for Benzo[b]thiophene-7-carbonyl chloride are not explicitly mentioned in the search results, thiophene derivatives are of interest in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

作用机制

Target of Action

Benzo[b]thiophene-7-carbonyl chloride is a chemical compound that has been studied for its potential anticancer effects . The primary targets of this compound are cancer cells, particularly HT-29 and A549 cell lines . The compound interacts with these cells, leading to changes in their growth and proliferation .

Mode of Action

The compound’s mode of action involves its interaction with the VEGFR2 receptor, a key player in angiogenesis . The compound binds well to the active site of the VEGFR2 receptor, inhibiting its function and thus potentially slowing down the growth of cancer cells .

Biochemical Pathways

Its ability to bind to the vegfr2 receptor suggests that it may impact pathways related to angiogenesis, a process crucial for tumor growth and metastasis .

Result of Action

In vitro studies have shown that Benzo[b]thiophene-7-carbonyl chloride exhibits antiproliferative activities on HT-29 and A549 cancer cell lines . Specifically, it has been observed to induce apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .

Action Environment

The action, efficacy, and stability of Benzo[b]thiophene-7-carbonyl chloride can be influenced by various environmental factors. For instance, the compound is a beige solid that should be stored at room temperature . It is also important to note that the compound is classified as hazardous, with safety information indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation .

属性

IUPAC Name |

1-benzothiophene-7-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILFWFGWWHGBHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557787 |

Source

|

| Record name | 1-Benzothiophene-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120081-47-2 |

Source

|

| Record name | 1-Benzothiophene-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)

![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)

![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)